molecular formula C8H18O B074239 2,2,4-Trimethyl-1-pentanol CAS No. 1331-40-4

2,2,4-Trimethyl-1-pentanol

Cat. No. B074239
CAS RN: 1331-40-4
M. Wt: 130.23 g/mol
InChI Key: CWPPDTVYIJETDF-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1-pentanol is an organic compound with the linear formula C8H18O . It has a characteristic odor and is used in research and development .


Molecular Structure Analysis

The molecular structure of 2,2,4-Trimethyl-1-pentanol consists of a pentanol chain with three methyl groups attached. The molecular weight is 130.23 . The IUPAC Standard InChI is InChI=1S/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

2,2,4-Trimethyl-1-pentanol is a liquid at room temperature . It has a refractive index of 1.427 and a density of 0.818 g/mL at 25 °C . The boiling point is 168-169 °C/740 mmHg .

Scientific Research Applications

  • Metabolic Studies and Nephrotoxicity :

    • 2,2,4-Trimethyl-1-pentanol has been identified as a urinary metabolite of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane in male rats, indicating its potential role in kidney lesions (Olson et al., 1985).
    • Another study discussed the binding of 2,2,4-Trimethyl-1-pentanol to alpha 2u-globulin in vitro, which is relevant in evaluating structure-activity relationships related to kidney accumulation in male rats (Borghoff et al., 1991).
    • In a study on the metabolic disposition of 2,2,4-Trimethylpentane in male and female rats, 2,2,4-Trimethyl-1-pentanol was identified as a key metabolite (Charbonneau et al., 1987).
  • Chemical Properties and Applications :

    • Research on binary mixtures of 2,2,4-trimethylpentane with alcohols like 1-pentanol has been reported, focusing on their densities and viscosities, which is important for understanding their properties as solvents or fuel components (Wang et al., 2015).
    • A study on the synthesis of pentanol isomers, including 2,2,4-Trimethyl-1-pentanol, in engineered microorganisms highlighted its potential as a biofuel (Cann & Liao, 2009).
    • The interaction of 2,2,4-Trimethylpentane with positrons was studied, emphasizing its relevance in radiation physics and medical imaging techniques (Chiari et al., 2014).
  • Fuel and Emission Studies :

    • Investigations on diesel engines running on blends of diesel and pentanol, including 2,2,4-Trimethyl-1-pentanol, have been conducted to evaluate engine performance and exhaust emissions, highlighting the potential of such blends in reducing environmental impact (Yilmaz & Atmanli, 2017).

Safety And Hazards

2,2,4-Trimethyl-1-pentanol is classified as a flammable liquid (Hazard Classifications Flam. Liq. 3) . It has a flash point of 60 °C . Safety precautions include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

2,2,4-trimethylpentan-1-ol
Source PubChem
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InChI

InChI=1S/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPPDTVYIJETDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6073158
Record name 1-Pentanol, 2,2,4-trimethyl-
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Molecular Weight

130.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Aldrich MSDS]
Record name 2,2,4-Trimethyl-1-pentanol
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Vapor Pressure

0.49 [mmHg]
Record name 2,2,4-Trimethyl-1-pentanol
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Product Name

2,2,4-Trimethyl-1-pentanol

CAS RN

123-44-4
Record name 2,2,4-Trimethyl-1-pentanol
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Record name 2,4-Trimethylpentanol
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Record name 1-Pentanol, 2,2,4-trimethyl-
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Record name 2,2,4-trimethylpentan-1-ol
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Record name 2,2,4-TRIMETHYL-1-PENTANOL
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Synthesis routes and methods

Procedure details

Saturated trisubstituted alchols, such as 2,2,4-trimethyl-1-pentanol, have been produced for decades via several different proesses. In British Patent Specification 1,288,615, published Sept. 13, 1972 and issued to B. Yeomans, 2,2,4-trimethyl-1-pentanol is produced by a multi-step process that involves the esterification of 2,2,4-trimethylpentane-1,3-diol with isobutyric acid to produce 3-hydroxy-2,2,4-trimethylpentyl-1 isobutyrate, dehydration of the saturated hydroxyl ester to the unsaturated 2,2,4-trimethylpentenyl-1 isobutyrate, hydrogenation of the unsaturated ester to the saturated 2,2,4-trimethylpentyl-1 isobutyrate over a noble metal hydrogenation catalyst, and saponification of this saturated ester to 2,2,4-trimethyl-1-pentanol. In this reference the 2,2,4-trimethyl-1-pentanol is obtained by the saponification of the ester, not by a reduction process.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
RC Myers, TR Tyler - Journal of the American College of …, 1992 - journals.sagepub.com
Oral Toxicity-Protocol: The sample was given by gavage to fasted Sprague-Dawley rats (200-300g) using 5/sex/each of 3-5 doses, with observations to 14 days. LD50s were calculated …
Number of citations: 3 journals.sagepub.com
CT Olson, KO Yu, DW Hobson, MP Serve - Biochemical and biophysical …, 1985 - Elsevier
The compound 2,2,4-trimethylpentane (2,2,4 TMP) is reported to be especially potent in inducing kidney lesions in male rats (1,2). Although the pathology produced by 2,2,4 TMP has …
Number of citations: 25 www.sciencedirect.com
C Bevan - Patty's toxicology, 2001 - Wiley Online Library
This chapter reviews linear and branched C 7 to C 18 monohydric aliphatic alcohols, as well as aromatic, alicyclic, aliphatic unsaturated, and aliphatic halogenated alcohols. The CAS …
Number of citations: 8 onlinelibrary.wiley.com
M Charbonneau, EA Lock, J Strasser, MG Cox… - Toxicology and applied …, 1987 - Elsevier
2,2,4-Trimethylpentane (TMP), a component of unleaded gasoline, causes nephrotoxicity in male, but not in female, rats. In the present study, male and female Fischer 344 rats were …
Number of citations: 84 www.sciencedirect.com
CE Schwarz, FCN Fourie, JH Knoetze - The Journal of Supercritical Fluids, 2009 - Elsevier
This paper is a continuation of a previous study and investigated the phase equilibria of six C 8 alcohols (2,2,4-trimethyl-1-pentanol, 2,4,4-trimethyl-1-pentanol, 2-ethyl-1-hexanol, 2-…
Number of citations: 16 www.sciencedirect.com
T Ouchi, Y Arita, M Imoto - Journal of Polymer Science: Polymer …, 1979 - Wiley Online Library
2,2,4‐Trimethyl‐3‐on‐1‐pentyl methacrylate (TMPM) was first synthesized from the condensation reaction of 2,2,4‐trimethyl‐1‐pentanol‐3‐on with methacrylic acid. Second, the …
Number of citations: 1 onlinelibrary.wiley.com
WV Steele, RD Chirico, SE Knipmeyer… - Journal of Chemical & …, 2002 - ACS Publications
This paper reports measurements made within DIPPR 2 Project 821 for the 1995 Project Year. Vapor pressures were measured to a pressure limit of 270 kPa or lower decomposition …
Number of citations: 60 pubs.acs.org
T Ouchi, Y Arita, M Imoto - Polymer Journal, 1976 - nature.com
Diisopropyl Ketone with Formaldehyde” Page 1 Polymer Journal, Vol. 8, No. 5, pp 477–479 (1976) SHORT COMMUNICATION Resins from Formaldehyde. CIV. Hydroxymethylation of …
Number of citations: 6 www.nature.com
SJ Borghoff, AB Miller, JP Bowen… - Toxicology and applied …, 1991 - Elsevier
α 2u -Globulin (α2u) has been shown to accumulate in the kidneys of male rats treated with 2,2,4-trimethylpentane (TMP). 2,4,4-Trimethyl-2-pentanol (TMP-2-OH), a metabolite of TMP, …
Number of citations: 72 www.sciencedirect.com
CL Yaws, JR Hopper, SD Sheth, M Han, RW Pike - Waste Management, 1998 - Elsevier
A new correlation which provides reliable solubility values down to very, very low concentrations is presented for solubility of alcohols in water. The correlation is based on boiling point …
Number of citations: 45 www.sciencedirect.com

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